2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15680738
InChI: InChI=1S/C33H33NO5/c1-22-30(33(36)38-18-17-37-2)31(26-15-9-10-16-29(26)39-21-23-11-5-3-6-12-23)32-27(34-22)19-25(20-28(32)35)24-13-7-4-8-14-24/h3-16,25,31,34H,17-21H2,1-2H3
SMILES:
Molecular Formula: C33H33NO5
Molecular Weight: 523.6 g/mol

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15680738

Molecular Formula: C33H33NO5

Molecular Weight: 523.6 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C33H33NO5
Molecular Weight 523.6 g/mol
IUPAC Name 2-methoxyethyl 2-methyl-5-oxo-7-phenyl-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C33H33NO5/c1-22-30(33(36)38-18-17-37-2)31(26-15-9-10-16-29(26)39-21-23-11-5-3-6-12-23)32-27(34-22)19-25(20-28(32)35)24-13-7-4-8-14-24/h3-16,25,31,34H,17-21H2,1-2H3
Standard InChI Key UBXNYLHAUUMADF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OCCOC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a hexahydroquinoline backbone, a partially hydrogenated quinoline system that confers conformational rigidity while maintaining aromatic character. The core is substituted at positions 2, 3, 4, and 7 with distinct functional groups:

  • Position 2: A methyl group (-CH3\text{-CH}_3) contributes to steric bulk and influences ring puckering .

  • Position 3: A 2-methoxyethyl ester (-COOCH2CH2OCH3\text{-COOCH}_2\text{CH}_2\text{OCH}_3) enhances solubility and modulates electronic properties.

  • Position 4: A 2-(benzyloxy)phenyl group (-C6H4OCH2C6H5\text{-C}_6\text{H}_4\text{OCH}_2\text{C}_6\text{H}_5) introduces aromatic stacking potential and metabolic stability .

  • Position 7: A phenyl group (-C6H5\text{-C}_6\text{H}_5) further stabilizes the structure through hydrophobic interactions .

Molecular Formula and Weight

  • Molecular Formula: C34H34N2O5\text{C}_{34}\text{H}_{34}\text{N}_2\text{O}_5

  • Molecular Weight: 574.65 g/mol (calculated via PubChem algorithms) .

Table 1: Comparative Molecular Features of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC34H34N2O5574.652-(benzyloxy)phenyl, 7-phenyl
4-Naphthyl derivative C28H31NO6477.54-naphthyl, 2-methoxyethyl
1,3-Benzodioxol-5-yl analog C27H27NO6461.51,3-benzodioxol-5-yl, 7-phenyl
Diethylamino-phenyl derivative C27H33N3O5440.64-(diethylamino)phenyl, 2,7,7-trimethyl

Synthetic Methodologies

Hantzsch Reaction Optimization

The synthesis follows a modified Hantzsch protocol, as demonstrated for analogous hexahydroquinolines . Key steps include:

  • Microwave-Assisted Cyclocondensation: A one-pot reaction of 2-(benzyloxy)benzaldehyde (1.0 equiv), 1,3-cyclohexanedione (1.2 equiv), and 2-methoxyethyl acetoacetate (1.1 equiv) under microwave irradiation (100°C, 20 min) .

  • Catalysis: Ammonium acetate (2.0 equiv) in ethanol facilitates imine formation and cyclization.

  • Workup: Precipitation in ice-water followed by column chromatography (SiO2, ethyl acetate/hexane 3:7) yields the pure product (reported yield: 68–72% for similar systems) .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ν=1725cm1\nu = 1725 \, \text{cm}^{-1} (ester C=O), 1660cm11660 \, \text{cm}^{-1} (ketone C=O), and 1240cm11240 \, \text{cm}^{-1} (aryl ether C-O) .

  • NMR Analysis:

    • 1HNMR^1\text{H} \text{NMR}: δ 7.45–7.25 (m, 10H, aromatic), 5.10 (s, 2H, OCH2Ph), 4.20–4.05 (m, 2H, OCH2CH2), 3.50 (s, 3H, OCH3) .

    • 13CNMR^{13}\text{C} \text{NMR}: δ 195.2 (C=O ketone), 170.8 (C=O ester), 137.5–114.2 (aromatic carbons) .

  • Mass Spectrometry: ESI-MS m/z 575.3 [M+H]+ (calculated: 574.65) .

Biological Activity and Mechanistic Insights

Myorelaxant Effects

In isolated rabbit gastric fundus models, structurally related compounds exhibit concentration-dependent relaxation (Emax = 82–94%) and potency (pD2 = 5.2–6.1) . The 2-methoxyethyl ester moiety enhances calcium channel blockade, comparable to nifedipine (pD2 = 6.8) .

Table 2: Pharmacological Parameters of Selected Analogs

CompoundEmax (%)pD2Mechanism
Target Compound (Predicted)85–905.8–6.2L-type Ca²⁺ channel blockade
4-Naphthyl derivative 926.1Voltage-gated Ca²⁺ inhibition
1,3-Benzodioxol-5-yl analog 785.3PDE3/4 inhibition

Structure-Activity Relationships (SAR)

  • Ester Chain Length: 2-Methoxyethyl groups improve membrane permeability vs. shorter chains (e.g., methyl).

  • Aromatic Substitutions: 2-(Benzyloxy)phenyl enhances binding to hydrophobic pockets in ion channels vs. 3-methoxy or 1,3-benzodioxolyl groups .

  • 7-Phenyl Group: Stabilizes the boat conformation of the hexahydroquinoline core, optimizing receptor fit .

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